molecular formula C9H12FNS B1531733 3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine CAS No. 2098003-57-5

3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine

Cat. No.: B1531733
CAS No.: 2098003-57-5
M. Wt: 185.26 g/mol
InChI Key: VLDDGRSCDJPBIJ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a fluoromethyl group and a thiophen-2-yl group

Scientific Research Applications

3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include investigating its biological activity, exploring its use in materials science, or studying its reactivity to develop new synthetic methods .

Preparation Methods

The synthesis of 3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using reagents such as fluoromethylating agents under specific conditions.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group is attached via cross-coupling reactions, often using palladium-catalyzed methods.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the thiophene ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoromethyl or thiophen-2-yl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

Comparison with Similar Compounds

3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine can be compared with similar compounds such as:

    3-(Chloromethyl)-4-(thiophen-2-yl)pyrrolidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    3-(Fluoromethyl)-4-(phenyl)pyrrolidine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

The uniqueness of this compound lies in the combination of the fluoromethyl and thiophen-2-yl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3-(fluoromethyl)-4-thiophen-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,7-8,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDDGRSCDJPBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CS2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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